molecular formula C21H23N3O4 B4766542 4-{[4-(2-furoyl)piperazin-1-yl]carbonyl}-1-(2-methylphenyl)pyrrolidin-2-one

4-{[4-(2-furoyl)piperazin-1-yl]carbonyl}-1-(2-methylphenyl)pyrrolidin-2-one

Cat. No. B4766542
M. Wt: 381.4 g/mol
InChI Key: AFCCSFJMKUSMRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(2-furoyl)piperazin-1-yl]carbonyl}-1-(2-methylphenyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as Furosemide and is a loop diuretic drug that is widely used in the treatment of edema and hypertension. Furosemide has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Mechanism of Action

Furosemide acts by inhibiting the Na+-K+-2Cl- cotransporter in the thick ascending limb of the loop of Henle. This leads to a decrease in the reabsorption of sodium, chloride, and water, and an increase in the excretion of these ions. Furosemide also induces vasodilation and reduces the preload and afterload of the heart, leading to a decrease in blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Furosemide are primarily related to its mechanism of action. Furosemide leads to a decrease in the reabsorption of sodium, chloride, and water, and an increase in the excretion of these ions. This results in a reduction in extracellular fluid volume and an increase in urine output. Furosemide also induces vasodilation and reduces the preload and afterload of the heart, leading to a decrease in blood pressure.

Advantages and Limitations for Lab Experiments

Furosemide has several advantages and limitations for lab experiments. One of the primary advantages of Furosemide is its ability to induce diuresis and alter the electrolyte balance, making it a useful tool for studying renal physiology. Furosemide also induces vasodilation and reduces the preload and afterload of the heart, making it useful for studying cardiovascular physiology. However, Furosemide has several limitations, including its potential to induce hypotension and electrolyte imbalances, which can complicate experimental results.

Future Directions

There are several potential future directions for the study of Furosemide. One area of research is the development of more selective inhibitors of the Na+-K+-2Cl- cotransporter, which could lead to more targeted therapies for edema and hypertension. Another area of research is the use of Furosemide in combination with other drugs, such as angiotensin-converting enzyme inhibitors or angiotensin receptor blockers, to improve the treatment of hypertension and heart failure. Additionally, Furosemide could be studied for its potential applications in the treatment of other conditions, such as acute kidney injury or pulmonary edema.
Conclusion:
In conclusion, Furosemide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Furosemide has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions. While Furosemide has several limitations, its potential applications in the treatment of edema and hypertension make it a valuable tool for scientific research.

Scientific Research Applications

Furosemide has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of Furosemide is in the study of the renal physiology and the regulation of fluid and electrolyte balance. Furosemide has been shown to inhibit the Na+-K+-2Cl- cotransporter in the thick ascending limb of the loop of Henle, leading to a decrease in the reabsorption of sodium, chloride, and water, and an increase in the excretion of these ions.

properties

IUPAC Name

4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-15-5-2-3-6-17(15)24-14-16(13-19(24)25)20(26)22-8-10-23(11-9-22)21(27)18-7-4-12-28-18/h2-7,12,16H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCCSFJMKUSMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-1-(2-methylphenyl)pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[4-(2-furoyl)piperazin-1-yl]carbonyl}-1-(2-methylphenyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-{[4-(2-furoyl)piperazin-1-yl]carbonyl}-1-(2-methylphenyl)pyrrolidin-2-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-{[4-(2-furoyl)piperazin-1-yl]carbonyl}-1-(2-methylphenyl)pyrrolidin-2-one
Reactant of Route 4
Reactant of Route 4
4-{[4-(2-furoyl)piperazin-1-yl]carbonyl}-1-(2-methylphenyl)pyrrolidin-2-one
Reactant of Route 5
Reactant of Route 5
4-{[4-(2-furoyl)piperazin-1-yl]carbonyl}-1-(2-methylphenyl)pyrrolidin-2-one
Reactant of Route 6
Reactant of Route 6
4-{[4-(2-furoyl)piperazin-1-yl]carbonyl}-1-(2-methylphenyl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.